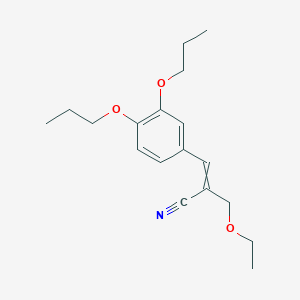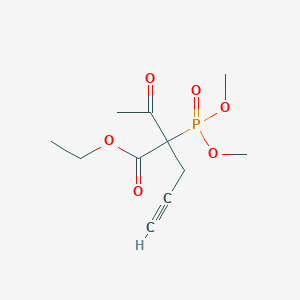
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the phenyl ring: Starting with a substituted benzene derivative, such as 3,4-dipropoxybenzene.
Introduction of the nitrile group: This can be achieved through a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Addition of the ethoxymethyl group: This step may involve the use of ethoxymethyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each reaction step.
化学反応の分析
Types of Reactions
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile
- 3-(3,4-Dipropoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
Comparison
Compared to similar compounds, 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile may exhibit unique properties due to the presence of both propoxy and ethoxymethyl groups
特性
CAS番号 |
650606-22-7 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
3-(3,4-dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H25NO3/c1-4-9-21-17-8-7-15(12-18(17)22-10-5-2)11-16(13-19)14-20-6-3/h7-8,11-12H,4-6,9-10,14H2,1-3H3 |
InChIキー |
LXRAMDUXLJBZKT-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)



![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)



![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)


![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
